2-((4-amino-5-(phenylsulfonyl)pyrimidin-2-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide
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Overview
Description
Typically, the description of a compound includes its IUPAC name, molecular formula, and molecular weight.
Synthesis Analysis
This involves detailing the process used to synthesize the compound, including the starting materials, reaction conditions, and yield.Molecular Structure Analysis
This involves the use of spectroscopic techniques like NMR, IR, Mass spectrometry, etc., to elucidate the structure of the compound.Chemical Reactions Analysis
This involves studying the reactivity of the compound with different reagents and under different conditions.Physical And Chemical Properties Analysis
This involves determining properties like melting point, boiling point, solubility, etc.Scientific Research Applications
Thiophene Analogues and Carcinogenicity
Research on thiophene analogues of known carcinogens, such as benzidine and 4-aminobiphenyl, has explored their potential carcinogenicity. The study synthesized and evaluated thiophene derivatives, including structures with acetamide groups, for their carcinogenic potential in vitro, indicating a methodological approach to assessing chemical safety and biological activity of novel compounds (Ashby et al., 1978).
Pyridoxal Phosphate-Dependent Enzymes
A review on human group II pyridoxal 5'-phosphate-dependent decarboxylases discusses the biochemical significance and therapeutic potential of enzymes that interact with aromatic compounds, highlighting the importance of understanding enzyme-substrate specificity for drug design and therapeutic applications (Paiardini et al., 2017).
Hybrid Catalysts in Synthesis
The application of hybrid catalysts in synthesizing pyranopyrimidine scaffolds is discussed, showcasing the role of organocatalysts, metal catalysts, and nanocatalysts in medicinal chemistry for developing lead molecules with potential therapeutic applications (Parmar et al., 2023).
Metabolism of Aspartame
A review on the metabolism of aspartame highlights the metabolic pathways of compounds containing aspartyl moieties, relevant to understanding the metabolism of various pharmaceuticals and their effects on human health (Ranney & Oppermann, 1979).
Sulfonamides in Clinical Use
An article reviews the therapeutic patents and applications of sulfonamides, discussing their role in various treatments due to the primary sulfonamide moiety's presence in many clinically used drugs. This is relevant for understanding the pharmacological potential of sulfonamide-containing compounds (Carta et al., 2012).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, environmental impact, etc.
Future Directions
This involves speculating on potential applications or areas of study for the compound based on its properties and reactivity.
properties
IUPAC Name |
2-[4-amino-5-(benzenesulfonyl)pyrimidin-2-yl]sulfanyl-N-(2,4-dimethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O5S2/c1-28-13-8-9-15(16(10-13)29-2)23-18(25)12-30-20-22-11-17(19(21)24-20)31(26,27)14-6-4-3-5-7-14/h3-11H,12H2,1-2H3,(H,23,25)(H2,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSRNXMUFHNXDCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CSC2=NC=C(C(=N2)N)S(=O)(=O)C3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((4-amino-5-(phenylsulfonyl)pyrimidin-2-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide |
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